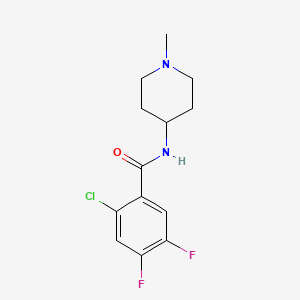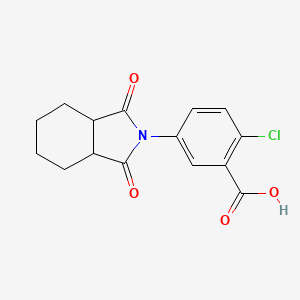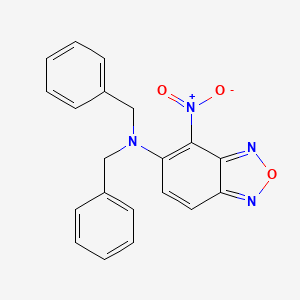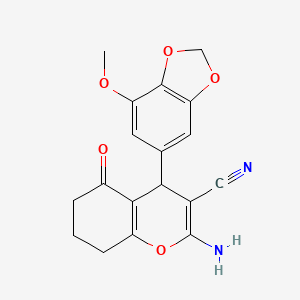![molecular formula C13H16N2O B5203898 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 305347-63-1](/img/structure/B5203898.png)
3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
Descripción general
Descripción
3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is a chemical compound that features a benzimidazole ring substituted with an allyl group and a propanol chain. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to possess a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be diverse depending on the specific derivative and its functional groups.
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity . In the case of anticancer activity, certain benzimidazole derivatives have shown cytotoxic effects on human liver carcinoma cell lines and pheochromocytoma of the rat adrenal medulla .
Biochemical Pathways
These could potentially include pathways related to cell proliferation, apoptosis, DNA synthesis, and various metabolic processes .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties .
Result of Action
Based on the known activities of benzimidazole derivatives, the effects could potentially include inhibition of cell proliferation, induction of apoptosis, disruption of dna synthesis, and alteration of various metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the action of benzimidazole derivatives .
Análisis Bioquímico
Biochemical Properties
, antibacterial, antiviral, antitumor, and antiparasitic activities.
Cellular Effects
Some benzimidazole derivatives have been shown to modulate the polymerization of tubulin , which is a critical process for cell division and structure.
Molecular Mechanism
Benzimidazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and cellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Propanol Chain Addition: The propanol chain can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The allyl group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanal.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: Investigated for its potential to interact with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the allyl and propanol substitutions.
2-allyl-1H-benzo[d]imidazole: Similar structure but lacks the propanol chain.
3-(1H-benzo[d]imidazol-2-yl)propan-1-ol: Lacks the allyl group.
Uniqueness
3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the presence of both the allyl group and the propanol chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
3-(1-prop-2-enylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h2-4,6-7,16H,1,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHDEHPPKVOXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254802 | |
| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305347-63-1 | |
| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one](/img/structure/B5203818.png)

![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B5203826.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![METHYL 3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5203861.png)
![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1-pyridin-4-ylpropyl)-1,2-oxazole-3-carboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5203876.png)
![ETHYL 5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5203880.png)


![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
